Product packaging for Methyl octadec-7-en-11-ynoate(Cat. No.:CAS No. 62203-97-8)

Methyl octadec-7-en-11-ynoate

Cat. No.: B14538988
CAS No.: 62203-97-8
M. Wt: 292.5 g/mol
InChI Key: OFQHPPSYZIMGQB-UHFFFAOYSA-N
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Description

Methyl octadec-7-en-11-ynoate is a synthetic fatty acid methyl ester characterized by its molecular formula C 19 H 32 O 2 and a molecular weight of 292.456 g/mol . This compound features both an unsaturation (double bond) and an unsaturation (triple bond) within its 18-carbon chain, making it a molecule of interest in organic synthesis and lipid research . It is also known by the synonym ximenynic acid methyl ester, indicating its relation to a class of acetylenic fatty acids studied for their unique chemical properties . The compound's structural features, including a calculated LogP of 5.42, suggest high hydrophobicity . Researchers value this ester as a building block for synthesizing more complex molecules and for studying the behavior of mixed functional-group lipids. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B14538988 Methyl octadec-7-en-11-ynoate CAS No. 62203-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62203-97-8

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-7-en-11-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-7,10-11,14-18H2,1-2H3

InChI Key

OFQHPPSYZIMGQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCC=CCCCCCC(=O)OC

Origin of Product

United States

Nomenclature and Structural Characteristics of Methyl Octadec 7 En 11 Ynoate

Systematic Nomenclature and Common Synonyms

The systematic name for the compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is methyl octadec-7-en-11-ynoate . This name precisely describes its structure:

Methyl : Indicates the methyl ester group (-COOCH₃) at the C-1 position.

octadec- : Denotes an 18-carbon backbone.

-7-en- : Specifies a carbon-carbon double bond (alkene) starting at position C-7.

-11-yn- : Specifies a carbon-carbon triple bond (alkyne) starting at position C-11.

-oate : The suffix for an ester.

Due to its specific and relatively uncommon structure, this compound does not have widely recognized common synonyms. It is primarily identified by its systematic name or its Chemical Abstracts Service (CAS) Registry Number. chemsrc.com

Table 1: Chemical Identifiers for this compound
IdentifierValue
Systematic Name This compound
CAS Number 62203-97-8
Molecular Formula C₁₉H₃₂O₂
Molecular Weight 292.46 g/mol

Isomeric Considerations

The presence of both a double bond and a triple bond in the carbon chain allows for multiple forms of isomerism, which significantly alters the molecule's spatial arrangement and properties.

Geometric Isomers (Z/E Configurations)

Geometric isomerism, also known as cis-trans or Z/E isomerism, can occur at the site of the carbon-carbon double bond (C7=C8). The restricted rotation around this bond results in two possible configurations:

Methyl (7Z)-octadec-7-en-11-ynoate : In this isomer, the carbon chains on either side of the double bond are positioned on the same side (cis).

Methyl (7E)-octadec-7-en-11-ynoate : In this isomer, the carbon chains are positioned on opposite sides of the double bond (trans).

Positional Isomers of Double and Triple Bonds

Positional isomers have the same molecular formula but differ in the location of their functional groups along the carbon chain. For C18 enynoate methyl esters, numerous positional isomers exist by shifting the double and triple bonds. These are distinct chemical compounds with unique names and properties.

Two notable examples include:

Methyl 9(Z)-octadecen-12-ynoate : Commonly known as methyl crepenynate, this isomer features a Z (cis) double bond at C-9 and a triple bond at C-12. larodan.comnih.gov

Methyl octadec-11Z-en-9-ynoate : In this isomer, the Z (cis) double bond is located at C-11 and the triple bond is at C-9.

The relative positions of the alkene and alkyne groups are critical. When these groups are separated by only one single bond (e.g., at positions 9 and 11), they form a conjugated system, which enhances electronic interactions and alters the molecule's reactivity and spectroscopic properties.

Table 2: Comparison of Positional Isomers of C19 Enynoate Esters
Compound NameMolecular FormulaMolecular Weight ( g/mol )Position of Double Bond (ene)Position of Triple Bond (yne)CAS Number
This compoundC₁₉H₃₂O₂292.46C-7C-1162203-97-8
Methyl 9(Z)-octadecen-12-ynoate (Methyl crepenynate)C₁₉H₃₂O₂292.46C-9C-122907-83-7 larodan.com
Methyl octadec-11Z-en-9-ynoateC₁₉H₃₂O₂292.46C-11C-9Not readily available

Unique Features of Enynoate Functionality in Fatty Acid Esters

The enynoate system—the combination of a double bond and a triple bond within the same fatty acid chain—confers unique chemical characteristics not found in more common saturated or monounsaturated fatty acid esters. aatbio.com

The primary functional group in this molecule is the methyl ester (-COOCH₃), which is common to all FAMEs and is formed by the condensation of a carboxylic acid and an alcohol. pressbooks.pub This group is relatively stable but can undergo hydrolysis to yield the corresponding carboxylic acid and methanol (B129727).

The chemical reactivity is dominated by the alkene and alkyne functionalities.

Alkene Reactivity : The double bond at C-7 can undergo typical alkene reactions, such as hydrogenation (addition of hydrogen to form a saturated bond) and halogenation (addition of halogens like bromine or chlorine). aatbio.com

Alkyne Reactivity : The triple bond at C-11 is also susceptible to addition reactions, often proceeding in a stepwise manner. It is a region of high electron density, making it a target for electrophilic reagents.

Combined Reactivity : The presence of both functional groups allows for selective chemical modifications. For instance, partial hydrogenation can reduce the triple bond to a double bond, creating a diene system, or reduce both to a fully saturated chain, depending on the catalyst and reaction conditions. The specific reactivity can be influenced by whether the enyne system is conjugated, which it is not in the case of this compound, as the functional groups are separated by more than one single bond. In conjugated enynoates, the electronic coupling between the pi systems leads to enhanced reactivity and unique behavior in addition reactions.

This combination of functional groups makes enynoate fatty acid esters valuable as synthetic intermediates in organic chemistry for building complex molecules.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches for Methyl octadec-7-en-11-ynoate

The synthesis of this compound and related lipid structures involves a range of organic chemistry techniques. These methods are designed to control the precise placement and stereochemistry of the unsaturated bonds, which are crucial for the molecule's chemical properties and biological relevance.

Esterification and Transesterification Strategies

The formation of the methyl ester group in this compound is typically achieved through esterification of the corresponding carboxylic acid or transesterification of another ester.

Esterification: This process involves the reaction of octadec-7-en-11-ynoic acid with methanol (B129727), usually in the presence of an acid catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, or water is removed as it is formed.

Transesterification: This is a widely used industrial and laboratory method for preparing fatty acid methyl esters (FAMEs). In this process, a triglyceride or another ester of octadec-7-en-11-ynoic acid is reacted with methanol in the presence of a catalyst. mdpi.com Standard methods often employ a solution of hydrochloric acid in methanol. researchgate.net For instance, a 4% HCl solution in methanol can be used to facilitate the transesterification at elevated temperatures, such as 60°C. researchgate.net

Method Reactants Catalyst Typical Conditions
EsterificationOctadec-7-en-11-ynoic acid, MethanolSulfuric Acid or Hydrochloric AcidExcess methanol, heat
TransesterificationTriglyceride of octadec-7-en-11-ynoic acid, MethanolHCl in Methanol60°C, 30 minutes researchgate.net

Stereoselective Synthesis of the Enynoate Moiety

The geometry of the double bond (cis or trans) in the enynoate system is critical and is often controlled through stereoselective synthetic routes. The synthesis of specific isomers, such as methyl (E)-octadec-11-en-9-ynoate (a positional isomer of the target compound), highlights the importance of stereocontrol. nih.gov The synthesis of such compounds often relies on coupling reactions, such as the Sonogashira or other palladium-catalyzed cross-coupling reactions, which can provide good control over the stereochemistry of the resulting double bond. The choice of starting materials and reaction conditions is paramount in achieving the desired isomer.

Derivatization Pathways for Functional Analogs

The double and triple bonds in this compound are reactive sites that allow for a variety of chemical transformations, leading to the formation of functional analogs.

The double bond in the enynoate chain can be selectively epoxidized. For instance, methyl santalbate (methyl trans-11-octadecen-9-ynoate), a related compound, is epoxidized to methyl trans-11,12-epoxy-octadec-9-ynoate. nih.gov This reaction is often carried out using peroxy acids or other epoxidizing agents. The epoxidation of fatty acid methyl esters is a significant industrial process, often utilizing hydrogen peroxide in the presence of a catalyst. mdpi.com The reaction conditions, such as temperature and catalyst choice, can influence the selectivity and yield of the epoxidation. mdpi.comresearchgate.net For example, using a TiO2-coated capillary microreactor for the epoxidation of methyl oleate (B1233923) has been shown to be effective. researchgate.net The epoxidation of methyl esters can also be achieved using hydrogen peroxide with formic acid and a sulfuric acid catalyst. mdpi.com

The resulting epoxide is a versatile intermediate. Ring-opening of the epoxide with reagents like tetrabutylammonium (B224687) dihydrogentrifluoride (B1143970) or boron trifluoride etherate can lead to the formation of fluorohydrin derivatives in a regio- and stereoselective manner. nih.gov Similarly, treatment with lithium chloride yields a chlorohydrin derivative. nih.gov

The unsaturated bonds of this compound can be subjected to reduction or oxidation to yield a variety of products.

Reduction: The triple bond can be selectively reduced to a cis- or trans-double bond using specific catalysts. For example, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield trans-alkenes. Complete hydrogenation of both the double and triple bonds would yield methyl stearate.

Oxidation: Besides epoxidation, other oxidative transformations are possible. The fluorohydrin and chlorohydrin derivatives obtained from the epoxide can be oxidized to the corresponding fluoro-keto and chloro-keto acetylenic fatty esters using reagents like chromic acid. nih.gov These keto-derivatives can then be isomerized to allenic fatty esters. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

The synthesis of specialized fatty acid esters like this compound is increasingly leveraging enzymatic methods to achieve high selectivity and sustainability. Biocatalytic transformations, utilizing enzymes such as lipases and peroxygenases, offer precise control over chemical reactions, often under mild conditions, which is particularly advantageous when dealing with sensitive functional groups like the en-yne system present in the target molecule. These enzymatic approaches stand as a powerful alternative to conventional chemical synthesis, which may require harsh conditions and lead to a mixture of products.

Lipase-Catalyzed Esterification and Transesterification

Lipases (EC 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments but can reverse this reaction to synthesize esters in non-aqueous media. scielo.br This catalytic duality is widely exploited for producing a variety of esters, including those from complex fatty acids. scielo.br The synthesis of this compound via this method would typically involve the direct esterification of its parent fatty acid, octadec-7-en-11-ynoic acid (crepenynic acid), with methanol.

Research into the lipase-catalyzed esterification of acetylenic fatty acids has shown that the presence of a triple bond can significantly influence reaction rates compared to their saturated or olefinic counterparts. nih.gov A study investigating the esterification of various acetylenic fatty acids with n-butanol found that conversion rates were generally lower than for oleic acid. nih.gov However, the choice of lipase (B570770) is critical for success. The immobilized lipase from Candida antarctica (Novozym 435) has demonstrated effectiveness in esterifying fatty acids containing triple bonds. nih.govnih.gov For instance, Novozym 435 was the only lipase out of eight tested that could successfully esterify 2-nonynoic acid. nih.gov

The position of the unsaturation is a key determinant of substrate suitability. One study noted that 6-octadecynoic acid was resistant to esterification by several lipases, whereas 9-octadecynoic acid was readily converted. nih.gov This suggests that steric hindrance near the carboxylic acid group can impede access to the enzyme's active site. Given that the unsaturation in octadec-7-en-11-ynoic acid begins at the C-7 position, it is likely to be a viable substrate for robust lipases like Novozym 435. The enzymatic process offers a highly selective route to the desired methyl ester, avoiding reactions at the double or triple bonds.

Table 1: Lipase-Catalyzed Esterification of Various Acetylenic Fatty Acids This table summarizes findings on the esterification of different acetylenic fatty acids with n-butanol using various lipases, providing a model for the potential synthesis of this compound.

Fatty Acid SubstrateLipase SourceConversion/ActivityReference
2-Nonynoic acidCandida antarctica (Novozym 435)42% conversion after 48h nih.gov
2-Nonynoic acidOther lipases (e.g., R. miehei, PPL)No esterification observed nih.gov
6-Octadecynoic acidRhizomucor miehei (Lipozyme IM 20)Significant esterification nih.gov
6-Octadecynoic acidCandida cylindracea (CCL)Marked resistance to esterification nih.gov
9-Octadecynoic acidVarious lipasesReadily esterified nih.gov
10-Undecynoic acidAll lipases testedHighest conversion rates among substrates nih.gov

Peroxygenase-Mediated Reactions on Unsaturated Fatty Acid Esters

Unspecific peroxygenases (UPOs, EC 1.11.2.1) are fungal enzymes capable of performing a wide range of oxyfunctionalization reactions, including the highly selective epoxidation of carbon-carbon double bonds. acs.orgcsic.es These enzymes use hydrogen peroxide as an oxidant under mild conditions, making them attractive biocatalysts for modifying unsaturated fatty acids and their esters. acs.orgfrontiersin.org

In the context of this compound, a UPO would be expected to react selectively at the C-7 double bond, leaving the C-11 triple bond and the ester group intact. This reaction would yield methyl 7,8-epoxy-octadec-11-ynoate. Studies on various unsaturated fatty acids like oleic and linoleic acid have demonstrated the high efficiency and selectivity of UPOs. frontiersin.orgnih.gov For example, UPOs from Chaetomium globosum (CglUPO) and Humicola insolens (rHinUPO) can effectively convert fatty acid methyl esters into their corresponding epoxides. frontiersin.org

The choice of enzyme is crucial as it can influence the product profile. While CglUPO tends to produce "pure" epoxides, the UPO from Marasmius rotula (MroUPO) has been shown to sometimes form hydroxylated byproducts in addition to epoxides. frontiersin.orgresearchgate.net However, enzyme engineering can be employed to enhance selectivity. A single mutation (I153T) in MroUPO was shown to significantly increase the ratio of epoxidized products over hydroxylated ones when acting on oleic acid. researchgate.net This highlights the potential to tailor biocatalysts for specific transformations on complex substrates like this compound.

Table 2: Peroxygenase-Mediated Epoxidation of Unsaturated Fatty Acid Derivatives This table illustrates the capability of various unspecific peroxygenases (UPOs) to epoxidize double bonds in fatty acids and their methyl esters, a reaction applicable to the C=C bond of this compound.

Enzyme (Source)SubstrateKey Product(s)Selectivity/ObservationsReference
Soybean PeroxygenaseOleic Acid9,10-Epoxystearic acidHigh regioselectivity for the C-9 double bond. nih.gov
Marasmius rotula UPO (MroUPO)Oleic AcidEpoxidized and hydroxylated derivativesNative enzyme produces a mix of products. frontiersin.orgresearchgate.net
Marasmius rotula UPO (I153T variant)Oleic AcidPrimarily epoxidized oleic acidMutation increases selectivity for epoxidation. researchgate.net
Chaetomium globosum UPO (CglUPO)Linoleic Acid Methyl EsterDiepoxide of methyl linoleateSelectively produces "pure" epoxides. frontiersin.org
Humicola insolens UPO (rHinUPO)α-Linolenic Acid Methyl EsterTriepoxide of methyl α-linolenateCapable of epoxidizing multiple double bonds. frontiersin.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of chemical reactions to construct complex molecules efficiently. nih.gov This strategy is particularly well-suited for the synthesis and modification of this compound, allowing for a modular approach where each type of catalysis is used to its greatest advantage.

A plausible chemoenzymatic route to this compound could begin with the chemical synthesis of the core fatty acid, octadec-7-en-11-ynoic acid. The final step would then be an enzymatic esterification using a lipase like Novozym 435 in a non-aqueous solvent. nih.govnih.gov This leverages the lipase's ability to selectively target the carboxylic acid group for esterification without affecting the en-yne system, a common challenge in chemical catalysis that might otherwise require protection/deprotection steps.

Alternatively, a chemoenzymatic approach could be used to further functionalize the molecule. For example, this compound, produced through either chemical or enzymatic esterification, could serve as a substrate for a subsequent enzymatic reaction. A peroxygenase could be used to selectively epoxidize the C-7 double bond, as described previously. csic.esfrontiersin.org Another chemoenzymatic method involves the in-situ generation of a reactive peracid for epoxidation, catalyzed by a lipase reacting a carboxylic acid with hydrogen peroxide, which then chemically epoxidizes the substrate. acs.orgcsic.es These multi-step, combined approaches demonstrate how enzymatic and chemical methods can be synergistically applied to build and derivatize complex molecules with high precision.

Table 3: Conceptual Chemoenzymatic Pathways for this compound This table outlines potential multi-step synthesis strategies that combine chemical and enzymatic reactions to produce or functionalize the target compound.

PathwayStepMethodReaction TypePurposeReference
A: Synthesis 1ChemicalC-C bond formationSynthesis of octadec-7-en-11-ynoic acid backbone(General Organic Chemistry)
2EnzymaticLipase-catalyzed esterificationSelective formation of the methyl ester with methanol nih.govnih.gov
B: Functionalization 1Chemical/EnzymaticEsterificationSynthesis of this compound nih.gov
2EnzymaticPeroxygenase-mediated oxidationSelective epoxidation of the C-7 double bond csic.esfrontiersin.org

Biosynthesis and Natural Occurrence

Identification in Biological Sources

Extensive research into the chemical constituents of the Santalaceae and Olacaceae plant families has revealed a rich diversity of acetylenic fatty acids. These compounds are particularly concentrated in the seed and root oils of these plants. researchgate.netgerli.com For instance, the seed oils of many species in the Santalaceae family are known to contain significant amounts of C18 acetylenic fatty acids. zendy.io

A prominent example is ximenynic acid (trans-11-octadecen-9-ynoic acid), which is an isomer of the parent acid of Methyl octadec-7-en-11-ynoate. Ximenynic acid is a major component of the seed oil of various Santalum (sandalwood) species. researchgate.netzendy.ioresearchgate.net Similarly, the seed fat of Exocarpus cupressiformis (native cherry), another member of the Santalaceae family, contains high levels of octadec-trans-11-en-9-ynoic acid. scispace.com The roots of this tree, along with those of Ximenia americana, are also rich in different acetylenic acids. scispace.com

While these findings highlight the prevalence of C18 acetylenic fatty acids with varying positions of unsaturation in these plant families, it is crucial to reiterate that This compound itself has not been identified as a natural product in these or any other surveyed plant or microbial species to date.

The isolation of acetylenic fatty acid methyl esters from the complex lipid mixtures found in plants involves a series of extraction and chromatographic techniques. The general procedure begins with the extraction of lipids from the plant material, typically the seeds or roots, using organic solvents.

Following extraction, the fatty acids are often converted to their methyl esters (FAMEs) to increase their volatility for analysis by gas chromatography (GC). wikipedia.org This derivatization is a standard procedure in fatty acid analysis.

The purification of the target acetylenic FAMEs from the resulting mixture is then achieved through various chromatographic methods. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. nih.gov A combination of reversed-phase HPLC and silver ion (Ag+)-HPLC can be particularly effective for separating isomers of unsaturated fatty acid methyl esters. nih.gov The determination of the precise structure, including the location of double and triple bonds, is then accomplished using techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

Table 1: General Steps for Isolation of Acetylenic Fatty Acid Methyl Esters

StepDescription
1. Extraction Lipids are extracted from plant material (e.g., seeds, roots) using organic solvents.
2. Saponification & Esterification The extracted lipids (triglycerides) are saponified to release the fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs).
3. Chromatographic Separation The FAME mixture is separated using techniques like High-Performance Liquid Chromatography (HPLC), often employing both reversed-phase and silver-ion modes to resolve isomers.
4. Structure Elucidation The purified FAMEs are identified and their structures confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and other spectroscopic methods.

Proposed Biosynthetic Pathways of Polyunsaturated Fatty Acid Esters

The biosynthesis of a molecule like this compound would involve the fundamental processes of fatty acid elongation and desaturation, with a key step being the formation of the acetylenic (triple) bond.

The backbone of fatty acids is constructed through the iterative addition of two-carbon units, a process known as elongation. This occurs in the endoplasmic reticulum and involves a complex of enzymes. nih.gov The synthesis starts with a primer, typically acetyl-CoA, and malonyl-CoA provides the two-carbon extensions. nih.gov

The introduction of double bonds into the saturated fatty acid chain is carried out by enzymes called desaturases. nih.gov These enzymes are often membrane-bound and exhibit specificity for the position at which they introduce the double bond. For instance, a Δ9-desaturase introduces a double bond at the 9th carbon of a fatty acid chain.

The formation of the acetylenic bond in fatty acids is believed to be a modification of the standard desaturation process. It is proposed that specialized desaturases, sometimes referred to as acetylenases, are responsible for converting a double bond into a triple bond. gerli.com These enzymes are thought to be divergent forms of the more common fatty acid desaturases. scispace.com

In the context of the Santalaceae family, studies have identified several Δ12 fatty acid desaturase (FAD) genes. scispace.com While the primary role of these enzymes is the introduction of a double bond at the Δ12 position of oleic acid, some have been shown to exhibit unusual activities, including the desaturation of stearolic acid (9-octadecynoic acid) to form products with additional unsaturation. scispace.com This suggests an evolutionary adaptation of these enzymes to produce the characteristic acetylenic fatty acids found in these plants. The biosynthesis of a hypothetical molecule like this compound would likely involve a specific sequence of actions by elongase and desaturase enzymes, culminating in the action of a specialized acetylenase.

Table 2: Key Enzyme Classes in the Biosynthesis of Unsaturated Fatty Acids

Enzyme ClassFunction
Elongases Extend the carbon chain of fatty acids by adding two-carbon units.
Desaturases Introduce double bonds (olefinic bonds) at specific positions in the fatty acid chain.
Acetylenases (specialized desaturases) Believed to catalyze the formation of triple bonds (acetylenic bonds), likely from an existing double bond.

Cellular and Molecular Interactions

Detailed investigations into the cellular and molecular interactions of this compound are not available in current scientific literature. The following sections discuss the general pathways and mechanisms through which a compound of this nature could theoretically interact with biological systems.

Investigation of Metabolic Fate and Biotransformation

There is no specific information available regarding the metabolic fate and biotransformation of this compound. Generally, fatty acid esters are metabolized in the body through hydrolysis to the corresponding carboxylic acid. This process would convert this compound to octadec-7-en-11-ynoic acid. Subsequently, this fatty acid would likely undergo catabolism through pathways such as beta-oxidation.

Modulation of Enzyme Activities, e.g., Acyl-CoA Oxidase, CYP Isoforms

Direct evidence of this compound modulating the activity of enzymes such as Acyl-CoA oxidase or Cytochrome P450 (CYP) isoforms is not documented. Acyl-CoA oxidases are key enzymes in the peroxisomal beta-oxidation of fatty acids. The structure of this compound, particularly its acetylenic (triple bond) and ethylenic (double bond) functionalities, suggests it could potentially interact with various enzymes, but specific inhibitory or inductive effects have not been reported.

Regulation of Peroxisomal Beta-Oxidation Pathways

The role of this compound in the regulation of peroxisomal beta-oxidation pathways has not been a subject of published research. Peroxisomal beta-oxidation is crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and some other lipid molecules. While this compound is an 18-carbon fatty acid methyl ester, its specific transport into peroxisomes and its subsequent metabolism via this pathway remain uninvestigated.

Influence on Cellular Homeostasis

The influence of this compound on cellular homeostasis is unknown. Alterations in fatty acid metabolism can impact various cellular processes, including energy balance, membrane composition, and signaling pathways. Without specific studies, any potential effects of this compound on cellular homeostasis are purely speculative.

Role in Inter- and Intra-species Chemical Communication

While some long-chain unsaturated fatty acid derivatives serve as signaling molecules, a specific role for this compound in chemical communication has not been established.

Potential as Pheromonal Components

There is no direct evidence to suggest that this compound acts as a pheromonal component. However, structurally related compounds, such as methyl-branched octadecadienes, have been identified as sex pheromones in certain insects. For instance, (7Z,9E)-2-methyl-7,9-octadecadiene is a known sex pheromone. This suggests that the C18 backbone with unsaturation is a feature found in some insect pheromones. Whether the specific combination of a double bond at the 7th position and a triple bond at the 11th position in this compound has any pheromonal activity in any species is yet to be determined.

Compound "this compound" and its Ecological Significance: An Overview

This article aims to provide a structured overview of the typical areas of investigation for such a compound, based on the provided outline. However, it is crucial to state that the following sections are placeholders for information that is not yet present in the accessible scientific literature.

Biological Roles and Mechanistic Investigations

The study of a plant-derived compound like Methyl octadec-7-en-11-ynoate within an ecological context would typically involve its role in mediating interactions between the producing plant and its environment. This includes interactions with other plants, insects, and microorganisms. Such compounds, often secondary metabolites, can act as allelochemicals, pheromones, or defense compounds.

Research in this area would seek to elucidate several key aspects:

Allelopathic Effects: Investigations would determine if this compound is exuded from the plant's roots or leached from its leaves and what effect it has on the germination and growth of neighboring plants. This would involve laboratory bioassays and field observations to understand its role in plant competition.

Herbivore Deterrence: Studies would explore whether the compound deters feeding by herbivorous insects or other animals. This could involve analyzing the tissues of plants to correlate the concentration of the compound with levels of herbivory.

Attraction of Pollinators or Seed Dispersers: While less common for fatty acid derivatives, research could investigate if the compound or its volatile breakdown products play a role in attracting beneficial organisms.

Antimicrobial or Antifungal Activity: The ecological significance would also include its potential to protect the plant from pathogenic fungi and bacteria in the soil or on its surfaces.

Detailed research findings in this area would typically be presented in data tables, summarizing the results of various bioassays. Such a table might look like this:

Table 1: Hypothetical Ecological Interaction Studies on this compound

Interacting OrganismType of InteractionObserved EffectConcentration/DosageReference
Lactuca sativa (Lettuce)Allelopathy (Germination)Data not availableData not availableN/A
Triticum aestivum (Wheat)Allelopathy (Root Growth)Data not availableData not availableN/A
Spodoptera litura (Cutworm)Insect AntifeedantData not availableData not availableN/A
Fusarium oxysporum (Fungus)Antifungal ActivityData not availableData not availableN/A

As of the current date, no specific studies have been published that would populate such a table for this compound. The scientific community has yet to report on the isolation, identification, and subsequent ecological testing of this particular compound.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of Methyl octadec-7-en-11-ynoate from complex mixtures and for its quantitative analysis. Gas chromatography and high-performance liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the structural elucidation of volatile compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable manner.

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M+) m/z 292 (May be of low intensity or absent)
Key Fragment Ions Fragments resulting from cleavage around the ester, alkene, and alkyne groups.

Note: This table is based on general principles of mass spectrometry of fatty acid methyl esters, as specific experimental data for this compound is not available.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it is particularly useful for purity assessment and the separation of isomers of fatty acid methyl esters. nih.gov For this compound, reversed-phase HPLC using an octadecylsilyl (C18) column is a common approach. nih.gov In this mode, separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

HPLC is especially powerful for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids, which can be challenging to resolve by GC alone. nih.govepa.gov The separation of these isomers is critical as they can have different biological activities. The use of a suitable mobile phase, often a mixture of acetonitrile (B52724) and water, allows for the fine-tuning of the separation. nih.gov Detection is typically achieved using a UV detector, as the isolated double and triple bonds in this compound will absorb at lower wavelengths. nih.gov Argentation HPLC, which utilizes a stationary phase impregnated with silver ions, can also be employed for enhanced separation of unsaturated isomers based on the number and geometry of the double bonds. epa.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, specific chemical shifts would be expected for the methyl ester protons, the olefinic protons of the double bond, and the protons adjacent to the alkyne and ester functionalities.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the carbonyl group, the double bond, and the triple bond are particularly diagnostic.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. These experiments are crucial for unambiguously assigning the positions of the double and triple bonds within the eighteen-carbon chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupAtomPredicted Chemical Shift (ppm)
Ester -CH~3.6
-C =O~174
Alkene -C H=C H-~5.3-5.5
-C H=C H-~120-135
Alkyne -CC -~70-90

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the key functional groups. A strong absorption around 1740 cm⁻¹ is indicative of the C=O stretch of the ester. The C=C stretching vibration of the double bond would appear around 1650 cm⁻¹, and the C≡C stretching of the internal alkyne would be observed in the 2100-2260 cm⁻¹ region, though it may be weak due to the symmetry of the alkyne. The =C-H stretching of the alkene would be seen above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C and C≡C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This makes Raman a valuable tool for confirming the presence of the alkene and alkyne functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. While isolated double and triple bonds, as are present in this compound, absorb in the far UV region (typically below 200 nm), this technique is most informative for compounds with conjugated systems (alternating double and single bonds). researchgate.net Since the double and triple bonds in this compound are not conjugated, a significant absorption in the standard UV-Vis range (200-800 nm) would not be expected. The primary use of UV-Vis in this context would be as a detection method in HPLC, where the absorbance at a low wavelength (e.g., 192 nm) can be used to quantify the compound. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is an indispensable analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is employed to ascertain its molecular weight with high precision and to deduce its structure by analyzing the fragmentation patterns generated from the parent molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is pivotal for the unambiguous determination of the elemental composition of a molecule by measuring its mass with exceptional accuracy. For this compound, with the chemical formula C₁₉H₃₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined exact mass serves as a stringent confirmation of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Table 1: Theoretical Exact Mass of this compound

PropertyValue
Chemical Formula C₁₉H₃₂O₂
Theoretical Monoisotopic Mass 292.24023 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a sophisticated technique that involves multiple stages of mass analysis, typically to analyze the fragments produced from a selected precursor ion. This method is particularly valuable for elucidating the structure of complex molecules like this compound, as the fragmentation patterns can reveal the positions of functional groups, including the double and triple bonds.

Detailed MS/MS fragmentation data for this compound is scarce. However, extensive research on a closely related isomer, crepenynic acid methyl ester (methyl (9Z)-octadec-9-en-12-ynoate), provides significant insights into the expected fragmentation behavior of enyne fatty acid methyl esters. researchgate.netmdpi.comresearchgate.net A study utilizing atmospheric pressure chemical ionization (APCI) with an acetonitrile mobile phase has shown that these compounds can form [M+55]⁺• adducts, which then yield structurally informative fragments upon collision-induced dissociation (CID). researchgate.netmdpi.comresearchgate.net

The fragmentation of the [M+55]⁺• adduct of crepenynic acid methyl ester reveals characteristic cleavage patterns that can be extrapolated to predict the fragmentation of this compound. The key fragments are formed by cleavages adjacent to the unsaturated bonds.

Table 2: Predicted Major Fragmentation Ions of the [M+55]⁺• Adduct of this compound based on Crepenynic Acid Methyl Ester Data

Fragment Ion (m/z)Proposed Structure/Origin
[M+H]⁺ 293.2475
[M+Na]⁺ 315.2294
[M+55]⁺• 347
ω n-7 fragment Fragment containing the terminus of the alkyl chain from the double bond
α n-7 fragment Fragment containing the ester group from the double bond
ω n-11 fragment Fragment containing the terminus of the alkyl chain from the triple bond
α n-11 fragment Fragment containing the ester group from the triple bond

Note: The m/z values for the α and ω fragments are predictive and would need to be confirmed experimentally for this compound.

The analysis of crepenynic acid methyl ester demonstrated that the fragmentation pattern clearly delineates the positions of the double and triple bonds. researchgate.netmdpi.comresearchgate.net For this compound, cleavage around the C-7 double bond and the C-11 triple bond would be expected to produce a unique set of fragment ions. The identification of these specific fragments in an MS/MS spectrum would provide conclusive evidence for the location of the unsaturation in the fatty acid chain.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like Methyl octadec-7-en-11-ynoate. The presence of both a double bond (at carbon 7) and a triple bond (at carbon 11) introduces significant conformational constraints and unique structural motifs within the long acyl chain.

MD simulations can be employed to explore the vast conformational space of this flexible molecule. rsc.orgresearchgate.net By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations and understand how the molecule folds and flexes in different environments (e.g., in a vacuum, in water, or within a lipid bilayer). Such simulations typically utilize force fields like AMBER or TraPPE, which define the potential energy of the system based on the positions of its atoms. rsc.orgresearchgate.net The simulations are often run under different ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic various physiological conditions. acs.org

Table 1: Illustrative Conformational Data from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionHypothetical Value Range
End-to-End DistanceThe distance between the methyl ester group and the terminal methyl group of the acyl chain.8 - 20 Å
Radius of GyrationA measure of the molecule's compactness.5 - 10 Å
Dihedral Angle (C6-C7-C8-C9)The torsion angle around the double bond, indicating its cis/trans nature and local flexibility.~0° (cis) or ~180° (trans) with thermal fluctuations
Dihedral Angle (C10-C11-C12-C13)The torsion angle around the linear triple bond, which will show restricted rotation.~180°

This table presents hypothetical data that would be generated from a molecular dynamics study. Actual values would depend on the specific simulation parameters and force field used.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a compound with its biological activity. researchgate.net While no specific QSAR studies on this compound are currently available, the methodology provides a framework for predicting its potential activities based on its molecular descriptors.

In a hypothetical QSAR study, a dataset of related polyunsaturated fatty acid esters with known biological activities (e.g., anti-inflammatory, cytotoxic) would be assembled. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

A mathematical model would then be developed to relate these descriptors to the observed activity. This could reveal which structural features of this compound—such as its specific unsaturation pattern, molecular shape, or electronic properties—are likely to contribute to a particular biological effect. Such models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

The metabolism of fatty acids containing alkyne groups has been a subject of interest, particularly in the context of using these molecules as chemical probes to trace lipid metabolism. researchgate.netnih.gov In silico tools can be used to predict the likely metabolic fate of this compound.

Based on known fatty acid metabolic pathways, it is anticipated that this compound would first be activated to its corresponding acyl-CoA ester by an acyl-CoA synthetase. nih.gov The presence of the alkyne group makes it a valuable tracer for studying beta-oxidation. nih.gov During beta-oxidation, the acyl chain is sequentially shortened, releasing acetyl-CoA units. The alkyne bond would likely interfere with this process at some stage, potentially leading to the formation of unusual metabolic intermediates.

Computational tools for metabolic prediction, such as PathPred or those integrated into platforms like the Small Molecule Pathway Database (SMPDB), can be used to generate a network of potential metabolic reactions. These predictions are based on known enzymatic reactions and transformation rules. For this compound, predictions would likely include steps of beta-oxidation up to the point where the triple bond is reached, as well as potential alternative pathways such as omega-oxidation.

Molecular Docking Studies for Biological Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique can be used to screen for potential protein targets of this compound and to understand the molecular basis of its interactions.

In a typical molecular docking study, a 3D model of this compound would be "docked" into the binding sites of various proteins of interest. These could include enzymes involved in lipid metabolism (e.g., cyclooxygenases, lipoxygenases, fatty acid synthase) or nuclear receptors that are known to be regulated by fatty acids (e.g., PPARs).

The docking software calculates a "docking score" for each potential binding pose, which is an estimate of the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. This can provide hypotheses about which proteins are modulated by this compound and the mechanism of this modulation.

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Effect
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Inhibition of prostaglandin (B15479496) synthesis
Peroxisome Proliferator-Activated Receptor alpha (PPARα)-9.2Tyr464, His440, Ile272Agonist activity, regulation of lipid metabolism genes
Fatty Acid Synthase (FASN)-7.9Ser2151, Gln2261Inhibition of fatty acid synthesis

This table presents hypothetical data from a molecular docking study. The binding affinities and interacting residues are illustrative and would need to be confirmed by experimental studies.

Future Research Directions and Emerging Applications in Chemical Biology

Development of Novel Synthetic Routes for Stereoisomers

The biological activity of a molecule is often intrinsically linked to its stereochemistry. For Methyl octadec-7-en-11-ynoate, the geometry of the double bond (cis or trans) and any potential chirality would likely result in different biological effects. Future research will necessitate the development of novel, stereoselective synthetic routes to access all possible stereoisomers of this compound.

Key Research Objectives:

Stereocontrolled Synthesis: Developing synthetic methodologies that allow for the precise control of the double bond geometry (E/Z isomers).

Asymmetric Synthesis: If chiral centers are introduced, developing asymmetric syntheses to obtain enantiomerically pure forms of the molecule.

Modular Approaches: Creating synthetic pathways that are modular, allowing for the easy introduction of isotopic labels or reporter tags (like fluorescent dyes or biotin) to facilitate biological studies.

A recent study on the synthesis of novel azido (B1232118) fatty acid ester derivatives from a related C18 enynoate, methyl octadec-11Z-en-9-ynoate, highlights the feasibility of chemically modifying such scaffolds. researchgate.net This suggests that synthetic routes for this compound could be developed to produce a variety of derivatives for further study.

Elucidation of Complete Biosynthetic Pathways

Understanding how this compound might be produced in nature is a fundamental question. While the general principles of fatty acid biosynthesis are well-established, the introduction of both an alkene and an alkyne functionality into a single fatty acid chain involves specialized enzymatic machinery. aocs.orgmhmedical.comnih.govnih.govwikipedia.orglibretexts.org

Future research in this area would focus on:

Identification of Key Enzymes: Searching for and characterizing the desaturases, acetylenases, and elongases responsible for the formation of the en-ynoate moiety.

Genetic and Biochemical Studies: Using techniques such as gene knockout, heterologous expression of candidate enzymes, and in vitro enzymatic assays to reconstruct the biosynthetic pathway.

Precursor-Directed Biosynthesis: Supplying labeled precursors to organisms that may produce similar compounds to trace the biosynthetic route.

The study of fatty acid synthesis in organisms like Escherichia coli has revealed the intricate enzymatic steps involved in creating unsaturation. pnas.org Similar detailed investigations would be required to understand the biosynthesis of a complex fatty acid like this compound.

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

A primary goal of future research will be to determine if this compound has any biological activity and, if so, to elucidate its mechanism of action at the molecular level. The presence of the reactive en-yne functional group suggests it could interact with biological macromolecules.

Potential research avenues include:

Target Identification: Employing techniques like affinity chromatography or activity-based protein profiling to identify the cellular proteins that this compound binds to.

Enzyme Inhibition Studies: Screening the compound against panels of enzymes, particularly those involved in lipid metabolism or signaling, to identify potential inhibitory activity.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the molecular interactions.

Biophysical Studies: Investigating how the compound interacts with and perturbs cellular membranes, which could be a key aspect of its biological function, similar to how other lipids exert their effects. nih.gov

Exploration of Applications as Research Probes or Precursors for Bioactive Compounds

The alkyne group in this compound makes it particularly valuable as a chemical biology tool. Alkynes can participate in bioorthogonal "click" chemistry reactions, allowing for the specific labeling and visualization of molecules in complex biological systems.

Potential applications include:

Metabolic Labeling: Using the compound as a "clickable" metabolic probe to study fatty acid uptake, trafficking, and incorporation into other lipids within cells. nih.govnih.gov

Development of Bioactive Derivatives: The en-ynoate scaffold could serve as a starting point for the synthesis of more complex bioactive molecules, such as anti-inflammatory or anti-cancer agents.

Targeted Drug Delivery: Attaching the lipid to a drug molecule could facilitate its delivery to specific cellular compartments or tissues.

The use of alkyne-tagged lipids has become a powerful strategy for tracing lipid metabolism and has been instrumental in providing a deeper understanding of lipid dynamics in various cell types. researchgate.net

Integration with "Omics" Technologies (e.g., Lipidomics, Metabolomics)

To gain a comprehensive understanding of the biological roles of this compound, it will be crucial to integrate its study with systems-level "omics" technologies.

Future research will likely involve:

Lipidomics: Profiling the global changes in the lipid composition of cells or organisms upon treatment with this compound to understand its impact on lipid metabolism and homeostasis.

Metabolomics: Assessing the broader metabolic changes induced by the compound to identify affected pathways beyond lipid metabolism. waters.comresearchgate.netcreative-proteomics.comnih.gov

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression to uncover the cellular pathways and networks that are modulated by the compound.

Multi-Omics Integration: Combining data from lipidomics, metabolomics, transcriptomics, and proteomics to build comprehensive models of the compound's biological effects and to generate new hypotheses about its function. nih.govmdpi.com

By leveraging these powerful technologies, researchers can move beyond studying the compound in isolation and begin to understand its function within the complex network of cellular processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.